2-(4-(8-Bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Overview
Description
2-(4-(8-Bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is a complex organic compound characterized by its bromo-imidazoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazoquinoline core. One common approach is the cyclization of an appropriate precursor containing the quinoline and imidazole moieties. The reaction conditions often require high temperatures and the presence of a strong base or acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide or other derivatives.
Reduction: : The compound can be reduced to remove the bromine atom or modify the imidazoquinoline ring.
Substitution: : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve alkyl halides and a strong base.
Major Products Formed
Oxidation: : Bromine oxide derivatives or other oxidized forms of the compound.
Reduction: : Derivatives lacking the bromine atom or modified imidazoquinoline structures.
Substitution: : Substituted phenyl derivatives or modified imidazoquinoline rings.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromo-imidazoquinoline structure may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the bromo-imidazoquinoline moiety. Similar compounds may include other bromo-substituted imidazoquinolines or related heterocyclic compounds. These compounds may have different biological activities or chemical properties, making the comparison valuable for understanding its uniqueness.
List of Similar Compounds
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
2-(4-(8-Methoxy-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
2-(4-(8-Chloro-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Properties
IUPAC Name |
2-[4-(8-bromo-2-methylimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-13-25-19-11-24-18-9-6-15(22)10-17(18)20(19)26(13)16-7-4-14(5-8-16)21(2,3)12-23/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNZOSVLPXDSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126367 | |
Record name | Benzeneacetonitrile, 4-(8-bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-99-9 | |
Record name | Benzeneacetonitrile, 4-(8-bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4-(8-bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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